molecular formula C16H36OSn B8309164 Tributyl (isopropoxymethyl)tin

Tributyl (isopropoxymethyl)tin

Cat. No. B8309164
M. Wt: 363.2 g/mol
InChI Key: MYARHZGZFPTKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl (isopropoxymethyl)tin is a useful research compound. Its molecular formula is C16H36OSn and its molecular weight is 363.2 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C16H36OSn

Molecular Weight

363.2 g/mol

IUPAC Name

tributyl(propan-2-yloxymethyl)stannane

InChI

InChI=1S/C4H9O.3C4H9.Sn/c1-4(2)5-3;3*1-3-4-2;/h4H,3H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

MYARHZGZFPTKKA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COC(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4.6 mL diisopropylamine in 40 mL of dry THF at −20° C. was added dropwise first 12.0 ml of 2.5 M butyllithium and then 8.1 ml of tributyltinhydride. After 10 min this solution was cooled to −78° C., and 3.25 g of chloromethyl isopropyl ether (Molina et al, 1982 Synthesis, 944) was added dropwise. After 10 min the cooling bath was removed and the reaction mixture was stirred at ambient temperature for 1.5 h. The mixture was poured onto water and extracted with hexanes and the extracts were dried over sodium sulfate and evaporated. The crude product was distilled (0.2 mm, 110-130° C.) to afford 7.8 g of tributyl (isopropoxymethyl)tin as a colorless liquid.
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4.6 mL
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12 mL
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40 mL
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8.1 mL
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3.25 g
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Synthesis routes and methods III

Procedure details

To a mixture of isopropanol (2 mL) and tetrahydrofuran (2 mL) was added sodium hydride (66%, 58 mg, 1.6 mmol) on an ice bath, then, the solution was stirred for 20 minutes at room temperature. To the reaction solution was added a solution of tributyl-iodomethyl-stannane (230 mg, 0.53 mmol), synthesized according to the document (Synthetic Communications, Vol. 24, No. 8, pp. 1117-1120), in tetrahydrofuran (1 mL) dropwise on an ice bath, then, N,N-dimethylformamide (0.5 mL) was added thereto, followed by stirring overnight at room temperature. The reaction solution was partitioned into water (20 mL) and diethyl ether (50 mL). The organic layer was separated, washed with brine, and then, evaporated in vacuo. The residue was purified by neutral silica gel column chromatography (heptane:ethyl acetate=30:1), and the title compound (63 mg, 0.17 mmol, 32%) was obtained as a colorless oil.
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2 mL
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2 mL
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58 mg
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230 mg
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0.5 mL
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1 mL
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Yield
32%

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